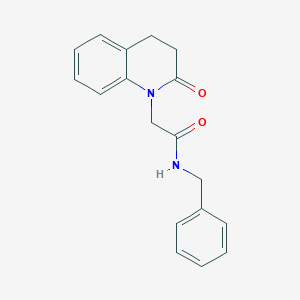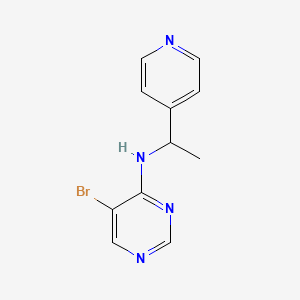
5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its diverse applications. It is a highly versatile molecule that has been used in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole is not fully understood. However, it is believed to act through the inhibition of key enzymes or proteins involved in various biological processes. For example, it has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. It has also been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects
5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole has been shown to have a range of biochemical and physiological effects. In bacterial cells, it has been found to cause DNA damage and cell death, leading to its antibacterial activity. In fungal cells, it disrupts the biosynthesis of ergosterol, leading to membrane damage and cell death. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole is its versatility. It can be easily synthesized and modified to produce derivatives with improved activity and selectivity. Additionally, it exhibits potent activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole. One of the most promising areas of research is the development of new antibiotics and antifungal agents based on this compound. Additionally, further studies are needed to explore its potential as an anticancer agent and its anti-inflammatory and immunomodulatory effects. Furthermore, the development of new synthetic methods for the production of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole and its derivatives could lead to improved yields and purity, making it more accessible for scientific research and drug development.
Synthesemethoden
The synthesis of 5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole involves the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting compound with thioamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The yield of the reaction is typically high, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole has been extensively studied for its various scientific research applications. In medicinal chemistry, it has been used as a lead compound for the development of new drugs. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the treatment of infectious diseases. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
5-chloro-2-(piperazin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3S/c9-7-5-11-8(13-7)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCRNCWBXHHYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(piperazin-1-ylmethyl)thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[[1-(pyridin-4-ylmethyl)triazol-4-yl]methyl]propan-2-amine](/img/structure/B7579278.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)

![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)

![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)